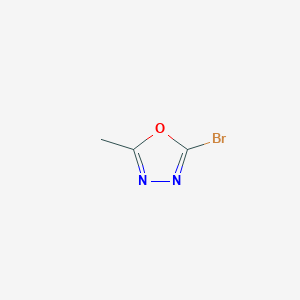

2-Bromo-5-methyl-1,3,4-oxadiazole

描述

Significance of the 1,3,4-Oxadiazole (B1194373) Core in Heterocyclic Chemistry and Medicinal Applications

The 1,3,4-oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, is a versatile and privileged scaffold in medicinal chemistry. rroij.commdpi.comresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities. ijpsr.comijpsjournal.comresearchgate.net The stability and unique electronic properties of the 1,3,4-oxadiazole ring contribute to its prevalence in drug discovery programs. researchgate.net

The significance of the 1,3,4-oxadiazole core is underscored by its presence in several marketed drugs, highlighting its therapeutic potential across various disease areas. acs.orgacs.org For instance, Zibotentan is an anticancer agent, Nesapidil has antihypertensive properties, and Raltegravir is an essential medicine for HIV treatment. acs.orgacs.org This demonstrates the broad applicability of the 1,3,4-oxadiazole scaffold in developing new therapeutic agents. ijpsr.comnih.gov

The 1,3,4-oxadiazole moiety is often considered a bioisostere for carboxylic esters and amides, meaning it can replace these functional groups in a molecule without significantly altering its biological activity. acs.orgacs.orgnih.gov This bioisosteric relationship allows medicinal chemists to fine-tune the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross cell membranes. nih.govnih.gov

Overview of Brominated Heterocycles in Synthetic and Medicinal Chemistry

Halogenated heterocyclic compounds, which contain one or more halogen atoms like bromine, chlorine, fluorine, or iodine, are crucial building blocks in synthetic organic chemistry. sigmaaldrich.com Brominated heterocycles, in particular, serve as versatile intermediates for creating more complex molecules through various chemical reactions. sigmaaldrich.comnih.gov The bromine atom can act as a "handle" for introducing new functional groups via cross-coupling reactions, a common strategy in drug discovery. nih.gov

The introduction of a bromine atom into a heterocyclic structure can significantly influence its biological activity. ump.edu.pl Bromine can alter a molecule's size, shape, and electronic distribution, which in turn affects how it interacts with biological targets. ump.edu.pl For example, the presence of bromine can enhance a compound's binding affinity to a protein or enzyme, leading to increased potency.

Furthermore, brominated heterocycles are valuable precursors in the synthesis of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET). The ability to selectively introduce a bromine atom allows for the later incorporation of a radioactive isotope, enabling researchers to visualize and study biological processes in vivo.

Specific Research Gaps and Opportunities for 2-Bromo-5-methyl-1,3,4-oxadiazole

While the 1,3,4-oxadiazole core and brominated heterocycles have been extensively studied individually, the specific compound this compound remains relatively underexplored. A search of the existing literature reveals a significant research gap concerning its synthesis, reactivity, and potential applications.

The synthesis of this compound has been reported, providing a starting point for further investigation. chemicalbook.com However, there is a need to develop more efficient and scalable synthetic routes to make this compound more accessible for research purposes. Exploring alternative synthetic strategies could lead to higher yields and improved purity.

A major opportunity lies in exploring the reactivity of the bromine atom on the this compound ring. This bromine atom serves as a key functional group for further chemical modifications. Investigating its participation in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could open up avenues for the synthesis of a diverse library of novel 1,3,4-oxadiazole derivatives. These new compounds could then be screened for a wide range of biological activities.

Furthermore, there is a lack of research on the potential medicinal applications of this compound and its derivatives. Given the broad spectrum of biological activities associated with the 1,3,4-oxadiazole core, it is plausible that this specific compound or its analogs could exhibit interesting pharmacological properties. Systematic screening of these compounds for activities such as anticancer, antibacterial, antifungal, and anti-inflammatory effects could lead to the discovery of new lead compounds for drug development.

Data on this compound:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C3H3BrN2O nih.gov |

| Molecular Weight | 162.97 g/mol nih.gov |

| InChIKey | KLFIDXBWKMWDOF-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC1=NN=C(O1)Br nih.gov |

Structure

2D Structure

属性

IUPAC Name |

2-bromo-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIDXBWKMWDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649264 | |

| Record name | 2-Bromo-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864750-58-3 | |

| Record name | 2-Bromo-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methyl 1,3,4 Oxadiazole

Direct Bromination Approaches

Direct bromination methods are favored for their efficiency, typically involving the conversion of a functional group at the 2-position of the 5-methyl-1,3,4-oxadiazole ring into a bromine atom.

Utilizing 5-methyl-1,3,4-oxadiazol-2-amine (B1270889) as a Precursor

A common and effective precursor for the synthesis is 5-methyl-1,3,4-oxadiazol-2-amine. chemicalbook.comnih.govchemicalbook.com This starting material allows for a Sandmeyer-type reaction, a reliable method for introducing a bromo group onto a heterocyclic system.

Reaction with tert-butyl nitrite (B80452) and Copper(II) bromide

A well-documented method involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with tert-butyl nitrite and copper(II) bromide. chemicalbook.com In this process, the 2-amino group is converted into a diazonium salt intermediate by tert-butyl nitrite. rsc.org This intermediate is then immediately subjected to substitution with bromide from the copper(II) bromide, yielding the desired 2-bromo-5-methyl-1,3,4-oxadiazole. chemicalbook.com The reaction is performed under an inert nitrogen atmosphere to ensure the stability of the reactive intermediates. chemicalbook.com

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry

The efficiency of the bromination is highly dependent on the reaction conditions. chemicalbook.com Research has identified specific parameters to optimize the yield. chemicalbook.com

Temperature : The reaction is initiated at a low temperature (0 °C) during the addition of tert-butyl nitrite to control the exothermic formation of the diazonium salt. chemicalbook.com Subsequently, the mixture is heated to 65 °C for several hours to drive the substitution reaction to completion. chemicalbook.com

Solvent : Acetonitrile (MeCN) is the chosen solvent for this transformation, as it effectively dissolves the reactants and facilitates the reaction. chemicalbook.com

Stoichiometry : The molar ratios of the reactants are crucial. Typically, an excess of both tert-butyl nitrite (2 equivalents) and copper(II) bromide (1.5 equivalents) relative to the starting amine (1 equivalent) is used to ensure complete conversion. chemicalbook.com

Interactive Data Table: Reaction Conditions for Direct Bromination

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Precursor | 5-methyl-1,3,4-oxadiazol-2-amine | Provides the amino group for diazotization. | chemicalbook.com |

| Reagents | tert-butyl nitrite, Copper(II) bromide | Act as diazotizing agent and bromine source, respectively. | chemicalbook.com |

| Solvent | Acetonitrile (MeCN) | Effective solvent for the reactants. | chemicalbook.com |

| Initial Temp. | 0 °C | To control the initial formation of the diazonium salt. | chemicalbook.com |

| Reaction Temp. | 65 °C | To promote the substitution of the diazo group with bromide. | chemicalbook.com |

| Reaction Time | 3 hours | To ensure the reaction proceeds to completion. | chemicalbook.com |

| Yield | ~31% | The reported yield for the purified product. | chemicalbook.com |

Bromination at the 2-Position of the Oxadiazole Ring

The strategy of using 5-methyl-1,3,4-oxadiazol-2-amine as a precursor inherently directs the bromination to the 2-position of the oxadiazole ring. chemicalbook.com The transformation of the amino group via diazotization is a regioselective process, making it an excellent method for installing a bromine atom at a specific location on the heterocycle without affecting other positions, such as the methyl group at the 5-position. chemicalbook.comnih.gov

Multi-step Synthesis Strategies

These approaches involve first constructing the core 1,3,4-oxadiazole (B1194373) ring from acyclic starting materials, followed by functionalization.

Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation

The formation of the 1,3,4-oxadiazole ring is a key step in many synthetic routes. Several classical and modern methods are available for this transformation.

Cyclization of N,N'-diacylhydrazines : A common method involves the dehydration and cyclization of N,N'-diacylhydrazine precursors. nih.gov Reagents like phosphorus oxychloride are frequently used to facilitate this ring-closing reaction. nih.govnih.gov

Oxidative Cyclization of Aroylhydrazones : Aroylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

From Hydrazides and Carboxylic Acids : The reaction between a hydrazide and a carboxylic acid (or its derivative) in the presence of a dehydrating agent like phosphorus oxychloride can yield the oxadiazole ring. nih.gov

Cobalt-Catalyzed Three-Component Reaction : A more recent development involves a cobalt-catalyzed reaction of a diazo compound, N-isocyaniminotriphenylphosphorane (NIITP), and a carboxylic acid to assemble the 2,5-substituted 1,3,4-oxadiazole ring in a single step. acs.orgacs.org

From Dithioesters and Benzohydrazides : A mild, one-pot synthesis uses the reaction of dithioesters with aromatic benzohydrazides in the presence of a base and molecular iodine to form 2,5-disubstituted 1,3,4-oxadiazoles. rasayanjournal.co.in

Once the 5-methyl-1,3,4-oxadiazole core is synthesized through one of these cyclization methods (for instance, by starting with acetylhydrazine and a suitable reaction partner to form the precursor), subsequent bromination can be carried out as described in the direct bromination section.

Interactive Data Table: General Cyclization Methods for 1,3,4-Oxadiazole Ring

| Starting Materials | Cyclizing Agent/Catalyst | Description | Source |

|---|---|---|---|

| N,N'-Diacylhydrazine | Phosphorus oxychloride (POCl₃) | Dehydrative cyclization of a pre-formed diacylhydrazine. | nih.govnih.gov |

| Aroylhydrazone | Oxidizing Agent | Oxidative cyclization to form the aromatic heterocycle. | acs.org |

| Hydrazide & Carboxylic Acid | Phosphorus oxychloride (POCl₃) | Condensation and subsequent cyclization. | nih.gov |

| Diazo compound, NIITP, Carboxylic acid | Cobalt(II) chloride (CoCl₂) | A modern three-component reaction for efficient assembly. | acs.orgacs.org |

| Dithioester & Benzohydrazide | Iodine (I₂) / K₂CO₃ | One-pot reaction under mild conditions. | rasayanjournal.co.in |

From N,N'-diacylhydrazine Precursors

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. mdpi.comrsc.org This process involves the removal of a water molecule from the diacylhydrazine to form the stable five-membered oxadiazole ring. The reaction is typically facilitated by the use of a dehydrating agent.

In a typical procedure, an appropriate N,N'-diacylhydrazine, such as N,N'-diacetylhydrazine, can be treated with a strong dehydrating agent. Various reagents can be employed for this cyclization, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride. nih.gov For instance, heating N,N'-diacylhydrazines with phosphorus oxychloride can effectively yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole. nih.govnih.gov More recently, reagents like [Et₂NSF₂]BF₄ (XtalFluor-E) have also been utilized as practical cyclodehydration agents for this transformation, with the addition of acetic acid sometimes improving the reaction yields. rsc.org

| Precursor | Reagent | Product | Reference |

| N,N'-diacylhydrazine | Phosphorus Oxychloride (POCl₃) | 2,5-dialkyl-1,3,4-oxadiazole | mdpi.com |

| 1,2-diacylhydrazine | [Et₂NSF₂]BF₄ | 1,3,4-oxadiazole | rsc.org |

Utilizing Carboxylic Acid Hydrazides with Dehydrating Reagents (e.g., POCl₃, Concentrated Sulfuric Acid)

Another widely used approach involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, followed by cyclization. nih.gov In a one-pot synthesis, a carboxylic acid hydrazide can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov POCl₃ often serves as both the dehydrating agent and the solvent in such reactions. researchgate.net

For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by treating an acylhydrazide with a suitable carboxylic acid in the presence of POCl₃ and heating the mixture. rsc.org This method is efficient for producing a variety of oxadiazole derivatives. Other strong dehydrating agents like concentrated sulfuric acid have also been reported for this type of cyclization. nih.gov A general method involves reacting a carboxylic acid hydrazide with a cyanogen (B1215507) halide, such as cyanogen bromide, to yield a 2-amino-5-substituted-1,3,4-oxadiazole, which can then be further modified. google.com

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference |

| Carboxylic Acid Hydrazide | Carboxylic Acid | POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole | nih.govresearchgate.net |

| Acylhydrazide | Carboxylic Acid | Concentrated H₂SO₄ | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| Carboxylic Acid Hydrazide | Cyanogen Bromide | - | 2-amino-5-substituted-1,3,4-oxadiazole | google.com |

Introduction of Methyl and Bromo Substituents

The specific substituents of this compound can be introduced at different stages of the synthesis, either by starting with appropriately substituted precursors or by functionalizing a pre-existing oxadiazole ring.

Selective Bromination of 2-Substituted-5-methyl-1,3,4-oxadiazoles

A direct and efficient method for the synthesis of this compound involves the bromination of a suitable precursor, such as 5-methyl-1,3,4-oxadiazol-2-amine. chemicalbook.com In a documented procedure, 5-methyl-1,3,4-oxadiazol-2-amine is treated with copper(II) bromide (CuBr₂) and tert-butyl nitrite in acetonitrile. chemicalbook.com The reaction mixture is heated to facilitate the substitution of the amino group with a bromo substituent, yielding the desired product. chemicalbook.com This method provides a targeted approach to introduce the bromine atom at the 2-position of the 5-methyl-1,3,4-oxadiazole ring. chemicalbook.com The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst is another common method for the bromination of aromatic and heterocyclic rings. utm.my

| Starting Material | Reagents | Product | Yield | Reference |

| 5-methyl-1,3,4-oxadiazol-2-amine | CuBr₂, tert-butyl nitrite, MeCN | This compound | 31% | chemicalbook.com |

Cyclo-condensation of Hydrazine (B178648) Hydrate (B1144303) with Carbonyl Compounds

The 1,3,4-oxadiazole ring can be formed through the condensation of hydrazine hydrate with carbonyl compounds, followed by cyclization. For the synthesis of a 5-methyl substituted oxadiazole, a precursor containing a methyl group is required. One potential route involves the reaction of hydrazine hydrate with a suitable carbonyl compound to form a hydrazone, which can then undergo oxidative cyclization to form the oxadiazole ring. nih.gov For instance, the condensation of an acid hydrazide with an aldehyde yields an N-acylhydrazone, which can then be cyclized to a 1,3,4-oxadiazole derivative. nih.gov

Reactions Involving N'-alkylidene acylhydrazides or Recyclizations of Tetrazoles

N'-alkylidene acylhydrazides, also known as acylhydrazones, are key intermediates in several synthetic routes to 1,3,4-oxadiazoles. Oxidative cyclization of N-acylhydrazones using various oxidizing agents is a well-established method for forming the oxadiazole ring. organic-chemistry.org

Another advanced synthetic strategy involves the recyclization of other heterocyclic rings, such as tetrazoles, into 1,3,4-oxadiazoles. The Huisgen reaction, for example, describes the thermal or photochemical conversion of 5-substituted tetrazoles in the presence of a carboxylic acid to yield 2,5-disubstituted-1,3,4-oxadiazoles. This reaction is proposed to proceed through an acyltetrazole and a nitrile imine intermediate.

Purification and Isolation Techniques

Following the synthesis, the crude product of this compound requires purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose.

A common and effective method for the purification of this compound is column chromatography. chemicalbook.com In a specific example, the crude product was purified by column chromatography using a gradient of ethyl acetate (B1210297) in petroleum ether as the eluent. chemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the pure product.

Following chromatographic purification, recrystallization can be employed to obtain a highly pure crystalline solid. The choice of solvent for recrystallization is crucial and is determined by the solubility characteristics of the compound. Solvents such as ethanol (B145695) or mixtures of solvents like ethyl acetate and hexane (B92381) are often used. mdpi.com The purity of the final product is typically confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS), which also provides information about the molecular weight of the compound. chemicalbook.com

| Purification Method | Description | Reference |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (e.g., ethyl acetate/petroleum ether). | mdpi.comnih.govchemicalbook.com |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | mdpi.comgoogle.com |

| Liquid Chromatography-Mass Spectrometry (LCMS) | An analytical technique used to confirm the purity and determine the molecular weight of the isolated compound. | chemicalbook.com |

Column Chromatography

Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures. chemicalbook.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

In a documented synthesis, after the initial reaction work-up, the resulting residue is purified by column chromatography. chemicalbook.com The process involves using a gradient of ethyl acetate (EA) in petroleum ether (PE) as the eluent, starting from 0% and gradually increasing to 50% ethyl acetate. chemicalbook.com This gradient system allows for the effective separation of the desired product from impurities. The final product, this compound, is obtained as a yellow solid with a 31% yield. chemicalbook.com

In the purification of related 2,5-dialkyl-1,3,4-oxadiazole derivatives, column chromatography is also employed, sometimes using ethyl acetate as the sole mobile phase. nih.gov For other similar oxadiazole compounds, a mixture of ethyl acetate and hexane is utilized as the eluent system. orientjchem.org

Table 1: Column Chromatography Parameters for 1,3,4-Oxadiazole Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| This compound | Silica Gel | 0-50% Ethyl Acetate in Petroleum Ether | chemicalbook.com |

| 2,5-Bis(bromoalkyl)-1,3,4-oxadiazoles | Silica Gel | Ethyl Acetate | nih.gov |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Not Specified | 5-10% Ethyl Acetate in Hexane | orientjchem.org |

Recrystallization from Organic Solvents (e.g., Methanol, Ethanol)

Recrystallization is a technique used to purify solid compounds. While specific details on the recrystallization of this compound are not extensively documented in the provided sources, the purification of structurally similar compounds provides insight into this methodology.

For instance, certain 2,5-dialkyl-1,3,4-oxadiazole derivatives containing carboxymethylamino groups are purified by recrystallization from methanol. nih.govmdpi.com In these procedures, the crude product is dissolved in a minimal amount of hot methanol, and as the solution cools, the purified compound crystallizes out, leaving impurities dissolved in the solvent. mdpi.com Methanol was identified as the most suitable solvent for this process due to its ability to dissolve the substrate effectively. mdpi.com The final products were obtained as a white powder in yields ranging from 54% to 68%. mdpi.com

In another instance, after synthesis, a related hydrazide intermediate was precipitated from a solution of ethanol and ice-cold water. orientjchem.org This suggests that a mixture of alcohol and water can be an effective solvent system for the crystallization of compounds with the oxadiazole core structure.

Table 2: Recrystallization Solvents for 1,3,4-Oxadiazole Derivatives

| Compound/Intermediate | Solvent(s) | Outcome | Reference |

|---|---|---|---|

| 2,5-Dialkyl-1,3,4-oxadiazole derivatives | Methanol | Pure product in 54-68% yield | mdpi.com |

| 2-Hydroxybenzohydrazide | Ethanol and Water | Precipitation of a white solid | orientjchem.org |

Solvent Extraction Techniques

Solvent extraction is a crucial step in the work-up procedure following the synthesis of this compound, used to separate the product from the reaction mixture. chemicalbook.com This technique operates on the principle of differential solubility of the compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

In a typical synthesis of this compound, after the reaction is complete and the mixture is cooled, it is diluted with water. chemicalbook.com The product is then extracted from the aqueous layer using an organic solvent, specifically ethyl acetate (EA). chemicalbook.com This process is usually repeated multiple times (e.g., 3 x 100 mL) to maximize the recovery of the product. chemicalbook.com

The combined organic layers are then washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water and water-soluble impurities. chemicalbook.com Finally, the organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under vacuum to yield the crude product, which is then further purified. chemicalbook.com A similar extraction process using ethyl acetate and water is also noted in the synthesis of other oxadiazole derivatives. rrpharmacology.ru

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Petroleum ether |

| Silica gel |

| Hexane |

| Methanol |

| Ethanol |

| 2,5-Dialkyl-1,3,4-oxadiazoles |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole |

| 2-Hydroxybenzohydrazide |

| Water |

| Sodium chloride |

| Sodium sulfate |

| Carbon |

| Hydrogen |

| Bromine |

| Nitrogen |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

The ¹³C NMR spectrum of 2-Bromo-5-methyl-1,3,4-oxadiazole is expected to show three distinct signals corresponding to the two carbon atoms of the oxadiazole ring (C2 and C5) and the carbon atom of the methyl group. The chemical shifts of the oxadiazole ring carbons are typically found in the downfield region of the spectrum, generally between 150 and 170 ppm. researchgate.netbhu.ac.in The carbon atom attached to the bromine (C2) is expected to be significantly deshielded. The methyl carbon will appear in the upfield region. researchgate.net

Expected ¹³C NMR Chemical Shift Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~155 - 165 |

| C5 (C-CH₃) | ~160 - 170 |

| Methyl (-CH₃) | ~10 - 15 |

Note: The expected chemical shifts are approximations based on analogous compounds reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. youtube.comwpmucdn.comyoutube.com

The fragmentation of 1,3,4-oxadiazole (B1194373) derivatives in the mass spectrometer often involves the cleavage of the heterocyclic ring. compoundchem.com For this compound, potential fragmentation pathways could include the loss of the bromine atom, the methyl group, or cleavage of the N-N bond, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C₃H₃BrN₂O. This calculated value serves as a benchmark for experimental verification, with acceptable deviations typically being within a few parts per million (ppm) or ±0.003 m/z units nih.gov. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio.

The predicted monoisotopic mass for the neutral molecule is 161.94288 Da nih.gov. In practice, HRMS analysis often involves ionizing the molecule to form adducts. The table below lists the predicted exact masses for various common adducts of this compound.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.95017 |

| [M+Na]⁺ | 184.93211 |

| [M+K]⁺ | 200.90605 |

| [M-H]⁻ | 160.93561 |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern is a reproducible fingerprint that can be used to elucidate the structure of the molecule.

For this compound, the molecular ion peak would be expected at m/z ≈ 162 and ≈ 164, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for 1,3,4-oxadiazole derivatives can involve complex skeletal rearrangements researchgate.net. Plausible fragmentation for this specific compound would include:

Loss of a bromine radical: [M-Br]⁺

Cleavage of the methyl group: [M-CH₃]⁺

Ring cleavage: This can lead to the formation of various smaller fragments, such as acylium ions or nitrile-containing ions, resulting from the breakdown of the oxadiazole ring libretexts.orgmiamioh.edu. Studies on similar 2,5-disubstituted 1,3,4-oxadiazoles have shown that fragmentation can include the loss of CO and N₂ molecules researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to analyze complex mixtures, determine molecular weights, and quantify compounds orientjchem.org. For this compound, LC-MS would be used to confirm its presence and purity. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular weight of 162.97 g/mol , the expected m/z value for the protonated molecule would show two peaks corresponding to the bromine isotopes at approximately 163 and 165 nih.govsigmaaldrich.com.

In LC-MS, the retention time (t₋R) is the time it takes for a compound to travel from the injector to the detector under a specific set of chromatographic conditions. It is a characteristic property of a compound for a given method (i.e., specific column, mobile phase composition, flow rate, and temperature) umb.edu. The retention time for this compound would depend on the specific LC method employed. For instance, in reverse-phase chromatography, its retention would be influenced by its moderate polarity. Comparing the retention time of an unknown sample to that of a certified reference standard under identical conditions is a standard method for compound identification rrpharmacology.ru.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not detailed, the expected vibrational frequencies can be predicted based on established correlation tables and data from similar 2,5-disubstituted 1,3,4-oxadiazoles researchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (in methyl group) | Stretching | ~2900-3000 |

| C=N (in oxadiazole ring) | Stretching | ~1610-1680 |

| C-O-C (in oxadiazole ring) | Asymmetric Stretching | ~1190-1250 |

| Ring Vibration | Stretching | ~950-1050 |

| C-Br | Stretching | ~500-650 |

The C=N stretching vibration is a key characteristic of the oxadiazole ring. The C-O-C stretching and other ring vibrations further confirm the presence of the heterocyclic system. The C-Br stretch is expected in the lower frequency (fingerprint) region of the spectrum.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the molecular formula, C₃H₃BrN₂O. A close match between the found and calculated values, typically within ±0.4%, is considered strong evidence of the compound's purity and elemental composition nih.gov.

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 22.11% |

| Hydrogen | H | 1.86% |

| Bromine | Br | 49.03% |

| Nitrogen | N | 17.19% |

| Oxygen | O | 9.82% |

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the exact spatial arrangement of atoms, bond lengths, and bond angles. This method is considered the gold standard for structural determination.

The analysis of related structures reveals key structural features that can be extrapolated to this compound. The 1,3,4-oxadiazole ring itself is characterized by a high degree of planarity. The substituents at the 2- and 5-positions, in this case, a bromine atom and a methyl group, lie in the same plane as the heterocyclic ring. The crystal packing of such molecules is often stabilized by various intermolecular interactions, which can include halogen bonding, hydrogen bonding (if applicable), and π-π stacking interactions between the aromatic rings of adjacent molecules rsc.org.

For illustrative purposes, a representative data table of crystallographic parameters for a generic 2,5-disubstituted 1,3,4-oxadiazole is presented below. It is important to note that these values are typical for this class of compounds and are not the experimentally determined values for this compound.

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1500 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.4 - 1.8 |

The bond lengths within the 1,3,4-oxadiazole ring are also a critical aspect of its structural characterization. Based on data from related structures, the approximate bond lengths for the heterocyclic core can be predicted.

| Bond | Expected Length (Å) |

|---|---|

| C-O | ~1.37 |

| C=N | ~1.29 |

| N-N | ~1.41 |

The successful application of single-crystal X-ray diffraction to a wide array of 1,3,4-oxadiazole derivatives underscores its importance in providing definitive structural proof, which is essential for understanding the structure-property relationships in this class of compounds mdpi.comdntb.gov.ua.

Applications of 2 Bromo 5 Methyl 1,3,4 Oxadiazole in Medicinal Chemistry Research

Development of Anti-cancer Agents

The 1,3,4-oxadiazole (B1194373) moiety is a common feature in many compounds developed as anti-cancer agents. nih.govdntb.gov.uanih.gov Derivatives of this scaffold have been shown to target various mechanisms involved in cancer cell proliferation and survival. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, various substituted 1,3,4-oxadiazoles have been evaluated for their anti-cancer activity against human breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and tested for their ability to inhibit the growth of MCF-7 breast cancer cells. dntb.gov.ua Another study reported on new 5-pyridyl-1,3,4-oxadiazole derivatives that exhibited potent cytotoxic activity against the MCF-7 cell line. nih.gov Similarly, isatin (B1672199) derivatives incorporating a 1,3,4-oxadiazole ring have shown dose-dependent growth inhibition of MCF-7 cells. nih.gov The anti-proliferative activity of novel echinatin (B1671081) derivatives containing a 1,3,4-oxadiazole moiety was also confirmed against MCF-7 and other cancer cell lines. nih.gov

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles | MCF-7 | Growth inhibition | dntb.gov.ua |

| 5-pyridyl-1,3,4-oxadiazole derivatives | MCF-7 | Potent cytotoxic activity | nih.gov |

| Isatin-1,3,4-oxadiazole derivatives | MCF-7 | Dose-dependent growth inhibition | nih.gov |

| Echinatin-1,3,4-oxadiazole derivatives | MCF-7 | Anti-proliferative activity | nih.gov |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | Reduced cell viability | nih.gov |

The anti-cancer effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govdntb.gov.ua Studies have shown that these compounds can trigger apoptotic pathways, leading to the elimination of malignant cells. For example, a series of substituted 1,3,4-oxadiazoles were found to induce apoptosis in MCF-7 breast cancer cells. dntb.gov.ua

Enzyme inhibition is another key mechanism through which these compounds exert their anti-cancer effects. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a core structure in the development of inhibitors for various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and topoisomerase II. Specifically, difluoromethyl-1,3,4-oxadiazoles have been reported as potent and selective inhibitors of HDAC6. nih.gov While direct evidence for 2-bromo-5-methyl-1,3,4-oxadiazole as a methyl transferase inhibitor is not explicitly detailed, the broader class of 1,3,4-oxadiazoles is known to target various enzymes.

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. biointerfaceresearch.com While direct binding studies of this compound to the estrogen receptor are not extensively documented, the 1,3,4-oxadiazole scaffold has been investigated for its potential to interact with this receptor. biointerfaceresearch.comresearchgate.net For instance, in silico molecular docking studies have been used to screen 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic system, for their binding affinity to the estrogen receptor. biointerfaceresearch.comresearchgate.net These computational approaches help in identifying potential lead compounds for further in-vitro and in-vivo evaluation. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) is an enzyme that has been implicated in the regulation of drug resistance in cancer cells. nih.gov While research specifically detailing the inhibition of GSK-3β by this compound is limited, the broader class of heterocyclic compounds is of interest in targeting such kinases. For example, a different brominated compound, (2'Z,3'E)-6-bromo-indirubin-3'-oxime (BIO), is a known GSK-3β inhibitor that has been studied in the context of chemotherapy resistance in colon cancer cells. nih.gov

Antimicrobial Research

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents, exhibiting activity against a wide spectrum of bacteria. nih.govmdpi.comnih.gov

Derivatives of 1,3,4-oxadiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org For example, various 2,5-disubstituted 1,3,4-oxadiazoles have shown efficacy against Staphylococcus aureus, a significant Gram-positive pathogen, including methicillin-resistant strains (MRSA). nih.govnih.govauctoresonline.org

Studies have also reported the activity of 1,3,4-oxadiazole derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov For instance, a synthesized derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, showed good antibacterial activity against E. coli and Klebsiella pneumoniae. orientjchem.org Another study found that certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids exhibited strong or comparable activity against P. aeruginosa and E. coli when compared to the reference drug ciprofloxacin (B1669076). nih.govmdpi.com

| Bacterial Strain | Type | Activity of 1,3,4-Oxadiazole Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Potent antibacterial activity, including against MRSA strains. | nih.govnih.govauctoresonline.org |

| Escherichia coli | Gram-negative | Good to strong antibacterial activity. | nih.govorientjchem.orgnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Strong or comparable activity to ciprofloxacin in some derivatives. | nih.govmdpi.com |

Antifungal Activity (e.g., C. albicans, A. niger)

The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. nih.govscholarsresearchlibrary.com Derivatives of 1,3,4-oxadiazole have shown considerable promise in this arena. nih.govresearchgate.netsphinxsai.com Studies have demonstrated that modifying the this compound core can lead to compounds with significant activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govscholarsresearchlibrary.comresearchgate.net

For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties. researchgate.netsphinxsai.com The results indicated that certain substitutions on the oxadiazole ring led to potent antifungal activity. researchgate.net In one study, compounds containing electron-withdrawing groups, such as chloro or bromo, on an attached phenyl ring displayed enhanced activity against various fungal strains. scholarsresearchlibrary.com Another study reported that specific 1,3,4-oxadiazole derivatives exhibited fungicidal activity against C. albicans, with minimum fungicidal concentrations (MFC) being determined. nih.gov

The table below summarizes the antifungal activity of selected 1,3,4-oxadiazole derivatives against common fungal pathogens.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Aspergillus niger, Colletotrichum capsici | Compounds 6b and 6f showed excellent antifungal activity. | researchgate.netsphinxsai.com |

| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) acetic acid | Candida albicans, Aspergillus niger, Aspergillus flavus | Compounds with electron-withdrawing groups (chloro, bromo, nitro) were more active. | scholarsresearchlibrary.com |

| LMM5 and LMM11 (1,3,4-oxadiazole class) | Candida albicans | MIC of 32 µg/ml for the majority of isolates. | nih.gov |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a major goal of medicinal chemistry. researchgate.netmdpi.com The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the design of novel anti-inflammatory and analgesic agents. mdpi.comnih.govdntb.gov.ua Derivatives of this compound have been investigated for their potential to inhibit key inflammatory pathways.

Research has shown that specific 2,5-disubstituted 1,3,4-oxadiazole derivatives possess potent anti-inflammatory and analgesic activities. researchgate.netnih.gov In one study, certain synthesized derivatives exhibited significant anti-inflammatory effects in animal models, with some compounds showing superior activity compared to standard drugs. nih.gov The analgesic properties of these compounds have also been evaluated, with some derivatives demonstrating potent pain-relieving effects. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. researchgate.net

The following table highlights the anti-inflammatory and analgesic activities of some 1,3,4-oxadiazole derivatives.

| Compound/Derivative | Activity | Model/Target | Reference |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Potent analgesic and anti-inflammatory | Rodent models | nih.gov |

| 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine | More potent analgesic activity | Rodent models | nih.gov |

| 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenol | More potent anti-inflammatory effect | Rodent models | nih.gov |

| N-[5-(2-oxo-2H-chromen-3-yl)- chemicalbook.comnih.govnih.govoxadiazol-2-yl]-benzamide derivatives | Potent anti-inflammatory and analgesic | Carrageenan-induced edema, COX/LOX inhibition | researchgate.net |

Antiviral Activity

The ongoing threat of viral infections necessitates the continuous search for new antiviral drugs. nih.govarkat-usa.org The 1,3,4-oxadiazole nucleus has been recognized as a privileged structure in antiviral chemotherapy. arkat-usa.org Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the replication of various viruses. nih.govnih.gov

One area of focus has been the development of agents against plant viruses, such as the tobacco mosaic virus (TMV). nih.gov A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against TMV. nih.gov Notably, one compound in this series exhibited a curative effect against TMV that was superior to a commercial product. nih.gov The versatility of the 1,3,4-oxadiazole ring allows for modifications that can lead to potent activity against a wide range of viruses, including those affecting humans. arkat-usa.org

Anticonvulsant and Antitubercular Activities

The therapeutic potential of this compound derivatives extends to the treatment of neurological disorders and infectious diseases. The 1,3,4-oxadiazole scaffold has been investigated for its anticonvulsant properties, with several derivatives showing promise in preclinical models of epilepsy. thieme-connect.comnih.govwu.ac.th Some of these compounds have demonstrated significant reductions in seizure duration in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion models. thieme-connect.comwu.ac.th

Furthermore, in the face of rising drug-resistant tuberculosis, the development of new antitubercular agents is a global health priority. nih.govmdpi.com The 1,3,4-oxadiazole ring has been identified as a valuable pharmacophore in the design of novel antitubercular drugs. nih.govnih.govmdpi.com Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potent activity against Mycobacterium tuberculosis. nih.govmdpi.com For example, a series of 2-mercapto-1,3,4-oxadiazoles were synthesized and evaluated, with one compound identified as a lead with a low minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. nih.gov

The table below provides a summary of the anticonvulsant and antitubercular activities of certain 1,3,4-oxadiazole derivatives.

| Compound/Derivative | Activity | Target/Model | Reference |

| 1,3,4-oxadiazole derivatives (O1, O2) | Moderate anticonvulsant | MES and PTZ models | thieme-connect.com |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Potent anticonvulsant | MES and scPTZ models, GABA-A receptor binding | nih.gov |

| 5-substitued 2-mercapto-1,3,4-oxadiazoles (Compound 8j) | Potent antitubercular | M. tuberculosis H37Rv | nih.gov |

| Hydrazide derivatives containing 1,3,4-oxadiazole core | High antimycobacterial activity | M. tuberculosis H37Ra, pyrazinamide-resistant strains | mdpi.com |

Utility as a Building Block for Diverse Pharmacological Scaffolds

The true strength of this compound lies in its role as a versatile building block for constructing a wide array of more complex, pharmacologically active molecules. ontosight.ai The bromine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions and other synthetic transformations. This allows for the systematic modification of the core structure to optimize biological activity and explore structure-activity relationships.

The ability to easily diversify the 2-position of the 5-methyl-1,3,4-oxadiazole ring has enabled the synthesis of large libraries of compounds for high-throughput screening against various biological targets. ontosight.ai This approach has been instrumental in the discovery of novel leads for drug development in areas such as cancer, infectious diseases, and inflammatory conditions. ontosight.ainih.gov

Exploration of Novel Biological Activities

The exploration of the biological potential of this compound and its derivatives is an ongoing endeavor. Researchers are continuously investigating new applications and uncovering novel biological activities. medjchem.com The inherent versatility of the 1,3,4-oxadiazole scaffold suggests that many more therapeutic applications are yet to be discovered. mdpi.commedjchem.comnih.gov As our understanding of disease mechanisms evolves, this adaptable chemical entity will undoubtedly play a significant role in the development of next-generation medicines.

Future Directions and Advanced Research Considerations

Structure-Based Drug Design and Rational Compound Optimization

The 2-bromo-5-methyl-1,3,4-oxadiazole moiety serves as a critical starting point for structure-based drug design. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships (SAR). Researchers are leveraging this feature to optimize compounds for enhanced potency and selectivity toward specific biological targets. For instance, in the development of novel acrylic acid ethyl ester derivatives with antibacterial properties, in-depth SAR studies revealed that specific substitutions on the core structure were crucial for potent activity against actively replicating Mycobacterium tuberculosis. core.ac.ukwisconsin.edu

Furthermore, the oxadiazole ring is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. This characteristic is being exploited in the design of inhibitors for various enzymes and receptors. For example, derivatives of this compound have been investigated as BRD4 inhibitors for cancer therapy. googleapis.com The optimization of these compounds is guided by their binding interactions within the target protein, aiming to enhance efficacy and minimize off-target effects.

In-depth Mechanistic Investigations of Biological Activities

Understanding the precise mechanism of action is paramount for the clinical translation of any therapeutic agent. For derivatives of this compound, research is ongoing to elucidate their molecular targets and downstream signaling pathways.

In the context of anticancer research, compounds incorporating this scaffold have been shown to induce apoptosis through the activation of caspase pathways. Some derivatives have also demonstrated the ability to halt cell proliferation during the G1 phase of the cell cycle. In the realm of infectious diseases, novel acrylic acid ethyl ester derivatives containing the this compound unit have been found to be potent against various strains of Mycobacterium tuberculosis, including drug-resistant and dormant phenotypes. core.ac.ukwisconsin.edu Mechanistic studies using techniques like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction have helped identify potential protein targets for these compounds. core.ac.ukwisconsin.edu For instance, enolase, dihydrolipoyllysine-residue acetyltransferase, and glyceraldehyde-3-phosphate dehydrogenase in S. aureus have been identified as potential targets. wisconsin.edu

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic methods is a key focus in modern medicinal chemistry. For this compound, various synthetic routes have been explored. One reported method involves the reaction of 5-methyl-1,3,4-oxadiazol-2-ylamine with tert-butyl nitrite (B80452) and copper(II) bromide in acetonitrile, yielding the desired product.

Development of Targeted Delivery Systems

To enhance the therapeutic index of drugs derived from this compound, researchers are investigating various targeted delivery systems. These strategies aim to increase the concentration of the active compound at the site of action while minimizing systemic exposure and potential side effects.

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, are being explored to improve the solubility, stability, and pharmacokinetic profile of these compounds. googleapis.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate specific uptake by cancer cells or infected tissues. Additionally, the development of prodrugs that are activated under specific physiological conditions, such as the tumor microenvironment, is another promising approach.

Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies. Investigating the synergistic effects of this compound derivatives with existing drugs is a crucial area of research.

For instance, in the context of hepatitis C virus (HCV) infection, allosteric inhibitors derived from this scaffold could potentially sensitize the virus to other direct-acting antiviral agents, thereby reducing the likelihood of drug resistance. googleapis.comgoogle.com In cancer therapy, combining a BRD4 inhibitor with other chemotherapeutic agents or targeted therapies could lead to enhanced antitumor activity and overcome resistance mechanisms. googleapis.com Similarly, in the treatment of fungal infections, derivatives of this compound have shown synergistic effects when combined with fluconazole. vulcanchem.com The goal of these combination studies is to achieve a more potent therapeutic effect, reduce required dosages, and minimize toxicity. google.com

常见问题

Q. What role does this compound play in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。